Octamethylsilsesquioxane

Catalog No.
S1517859
CAS No.
17865-85-9
M.F
C8H24O12Si8
M. Wt
536.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octamethylsilsesquioxane

CAS Number

17865-85-9

Product Name

Octamethylsilsesquioxane

IUPAC Name

1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C8H24O12Si8

Molecular Weight

536.95 g/mol

InChI

InChI=1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3

InChI Key

SOQGBGSEJYZNPS-UHFFFAOYSA-N

SMILES

C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C

Canonical SMILES

C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C

Synthesis of Nanocomposites

OMSQ can be incorporated into polymers to create nanocomposites. These materials combine the properties of the polymer with the unique features of OMSQ, such as improved thermal stability, mechanical strength, and flame retardancy. For instance, incorporating OMSQ into epoxy resins has been shown to enhance their mechanical properties and heat resistance, making them suitable for various demanding applications [].

Drug Delivery Systems

Researchers are exploring the potential of OMSQ for developing drug delivery systems. OMSQ nanoparticles can encapsulate drugs and protect them from degradation in the body. Additionally, these nanoparticles can be designed to target specific tissues or cells, potentially improving drug delivery efficiency and reducing side effects [].

Catalysis

OMSQ can be functionalized with various organic groups to create new catalysts. These catalysts can be used in various chemical reactions, offering advantages such as improved efficiency, selectivity, and reusability [].

Octamethylsilsesquioxane, with the chemical formula C8H24O12Si8\text{C}_8\text{H}_{24}\text{O}_{12}\text{Si}_8, is a silsesquioxane compound characterized by its unique cage-like structure. It consists of eight silicon atoms surrounded by twelve oxygen atoms and is fully methylated, making it a member of the polyhedral oligomeric silsesquioxanes family. This compound exhibits remarkable thermal stability, low surface energy, and excellent mechanical properties, which make it valuable in various applications, particularly in materials science and nanotechnology .

  • Reinforcement Material: OPOSS can improve the mechanical properties of polymers by acting as a nano-reinforcement agent due to its rigid cage structure [].
  • Drug Delivery: OPOSS can be used as a carrier for drug delivery due to its biocompatibility and ability to be functionalized for targeted drug delivery [].

OMPOSS is generally considered to have low toxicity []. However, as with any chemical, proper handling procedures should be followed to avoid potential hazards such as:

  • Dust Inhalation: Inhalation of OPOSS dust may cause respiratory irritation.
  • Skin and Eye Contact: OPOSS may cause skin or eye irritation upon contact.
Due to its siloxane framework. Key reactions include:

  • Hydrolysis: In the presence of water, octamethylsilsesquioxane can hydrolyze, leading to the formation of silanol groups.
  • Condensation: The silanol groups can further condense to form siloxane bonds, resulting in larger oligomers or networks.
  • Functionalization: The methyl groups can be replaced or modified through reactions such as hydrosilylation or nucleophilic substitution, allowing for the introduction of various functional groups .

Several methods exist for synthesizing octamethylsilsesquioxane:

  • Microwave-Assisted Sol-Gel Reaction: This eco-friendly method involves the reaction of methyltrimethoxysilane under microwave irradiation, resulting in rapid synthesis with high yields .
  • Hydrolysis of Organosilanes: Traditional methods include the hydrolysis of organotrichlorosilanes followed by condensation, which can be more time-consuming and complex .
  • Direct Condensation: Condensation reactions involving silanol precursors can also yield octamethylsilsesquioxane, particularly under controlled pH conditions .

Octamethylsilsesquioxane finds applications across various fields:

  • Coatings: Its low surface energy makes it suitable for creating liquid-repellent surfaces and anti-fogging coatings .
  • Composites: It is used as an additive to enhance the thermal stability and mechanical properties of polymer composites .
  • Nanotechnology: Due to its unique structure, it serves as a building block for nanostructured materials and devices.

Research has indicated that octamethylsilsesquioxane interacts favorably with various polymers, enhancing their properties. For example, studies show that incorporating octamethylsilsesquioxane into polyethylene composites improves thermal stability and rigidity while reducing melt flow rates during processing . These interactions are attributed to the siloxane framework's ability to quench free radicals formed during polymer degradation.

Octamethylsilsesquioxane shares similarities with other silsesquioxanes but exhibits unique characteristics that set it apart. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TrimethylsiloxysilicateLinearLower molecular weight; less thermal stability
OctaphenylsilsesquioxaneCageHigher thermal stability; more rigid structure
HexamethyldisiloxaneLinearSimpler structure; primarily used as a silicone

Octamethylsilsesquioxane's fully methylated cage structure provides enhanced stability and unique properties compared to these similar compounds, making it particularly valuable in advanced material applications .

Microwave-Assisted Sol-Gel Reactions

Microwave irradiation has revolutionized the synthesis of OMS by significantly reducing reaction times and improving yields. The process involves the condensation of methyltrimethoxysilane (MTMS) in a basic aqueous solution using diglyme as a solvent. Under microwave conditions (typically 150–200°C for 10–30 minutes), the reaction proceeds via the formation of micellar structures, which template the cubic $$T_8$$ cage. Key advantages include:

  • Rapid kinetics: Reactions complete in minutes rather than hours.
  • Eco-friendly profile: Reduced solvent usage and energy consumption compared to conventional methods.
  • High purity: Cubic OMS particles are obtained with >90% yield and minimal byproducts.

Table 1: Optimization of Microwave-Assisted OMS Synthesis

ParameterOptimal RangeImpact on Yield
Temperature180°CMaximizes condensation
Irradiation time20 minutesPrevents over-decomposition
Base concentration0.5 M NaOHBalances hydrolysis/condensation
Solvent ratio1:3 MTMS:diglymeEnhances micelle formation

Hydrolysis of Methyltrimethoxysilane

The hydrolysis of MTMS under alkaline conditions follows a stepwise mechanism:

  • Initial hydrolysis:
    $$
    CH3Si(OCH3)3 + 3H2O \rightarrow CH3Si(OH)3 + 3CH3OH
    $$
    Silanol intermediates ($$CH
    3Si(OH)_3$$) form within minutes, as confirmed by $$^{29}$$Si NMR.
  • Condensation:
    $$
    8CH3Si(OH)3 \rightarrow (CH3)8Si8O{12} + 12H_2O
    $$
    This stage is pH-sensitive, with optimal condensation occurring at pH 9–10. Factors influencing the process include:
    • Water-to-silane ratio: Stoichiometric excess of water (3:1) ensures complete hydrolysis.
    • Catalysts: Aluminum acetylacetonate accelerates condensation by coordinating silanol groups.
    • Temperature: Elevated temperatures (60–80°C) reduce gelation time but risk forming larger oligomers.

Figure 1: Proposed mechanism for MTMS hydrolysis and OMS formation.

Industrial-Scale Production Methods

Industrial production of OMS leverages continuous-flow reactors and advanced process controls to achieve ton-scale outputs. Hybrid Plastics, a leading manufacturer, employs the following protocol:

  • Large-scale sol-gel reactor: MTMS is mixed with NaOH (0.5 M) in diglyme at 180°C under inert atmosphere.
  • Microwave augmentation: Batch reactors equipped with microwave arrays reduce cycle times by 40%.
  • Purification: Centrifugation and solvent extraction remove unreacted monomers and sodium residues.
  • Quality control: MALDI-TOF MS and XRD ensure >98% $$T_8$$ content.

Challenges in scaling include:

  • Byproduct management: Linear oligomers (e.g., $$T{10}$$, $$T{12}$$) require selective precipitation.
  • Energy efficiency: Microwave systems demand specialized engineering for uniform heating.

Table 2: Industrial vs. Laboratory-Scale OMS Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reaction volume100 mL–1 L500–10,000 L
Yield85–90%75–80%
Purity ($$T_8$$)95–98%90–95%
Production cost$500–$1,000/kg$30–$50/kg

Cross-Metathesis and Hydrosilylation Reactions

Cross-metathesis and hydrosilylation are pivotal for introducing diverse functional groups to octamethylsilsesquioxane derivatives. In cross-metathesis, ruthenium-based catalysts such as the first-generation Grubbs’ catalyst ($$\text{RuCl}2(\text{PCy}3)2(\text{CHPh})$$) enable olefin exchange between vinyl-substituted silsesquioxanes and styrene derivatives [1]. For instance, octavinylsilsesquioxane ($$\text{OVS}$$) reacts with styrenes via a two-step process: initial substitution of seven vinyl groups with styryl moieties, followed by a second substitution to yield bifunctionalized products (e.g., $$(\text{R}^1-\text{CH}=\text{CH}-\text{SiMe}2-\text{O})8\text{Si}8\text{O}{12}$$) [1]. Stereoselectivity favors *E*-isomers, confirmed by $$^1\text{H NMR}$$ coupling constants ($$J{\text{H-H}} \approx 19\ \text{Hz}$$) [1].

Hydrosilylation, catalyzed by platinum or ruthenium complexes, facilitates the addition of Si–H bonds across alkenes or alkynes. For octamethylsilsesquioxane derivatives, this reaction modifies dimethylvinylsilyloxy groups ($$\text{CH}2=\text{CH}-\text{SiMe}2-\text{O}-$$) into hydrosilane intermediates, enabling subsequent functionalization with alcohols, amines, or epoxides [1]. Silylative coupling with $$\text{RuHCl}(\text{CO})(\text{SIDip})(\text{PCy}_3)$$ and $$\text{CuCl}$$ cocatalysts further expands accessibility to mixed-substituent architectures [1].

Table 1: Key Reaction Parameters for Cross-Metathesis and Hydrosilylation

Reaction TypeCatalyst SystemSubstrate RatioProduct Functionality
Cross-MetathesisGrubbs’ Catalyst (1st Gen)7:1 (Styrene:OVS)$$(\text{PhCH}=\text{CH}-\text{SiMe}2-\text{O})7(\text{CH}2=\text{CH}-\text{SiMe}2-\text{O})\text{Si}8\text{O}{12}$$ [1]
Silylative Coupling$$\text{RuHCl}(\text{CO})(\text{SIDip})(\text{PCy}_3)$$/$$\text{CuCl}$$5:3 (Styrene:Q₈M₈)$$(\text{MeC}6\text{H}4\text{CH}=\text{CH}-\text{SiMe}2-\text{O})5(\text{ClC}6\text{H}4\text{CH}=\text{CH}-\text{SiMe}2-\text{O})3\text{Si}8\text{O}{12}$$ [1]

Substituent Effects on Reactivity and Compatibility

Substituent size, polarity, and electronic properties critically influence octamethylsilsesquioxane’s reactivity and compatibility with polymeric matrices. Theoretical studies reveal that bulky substituents (e.g., phenyl, cyclohexyl) increase the mean Si–O bond length (1.619–1.670 Å) and cage volume, reducing steric hindrance for subsequent reactions [2]. Conversely, electron-withdrawing groups (e.g., $$-$$Cl, $$-$$CF$$_3$$) lower the HOMO-LUMO gap ($$ΔE = 4.2–6.8\ \text{eV}$$), enhancing electrophilic reactivity [2].

Table 2: Substituent-Dependent Geometric and Electronic Properties

SubstituentMean Si–O Bond Length (Å)Cage Volume (ų)HOMO-LUMO Gap (eV)
$$-$$CH$$_3$$1.6353426.5
$$-$$C$$6$$H$$5$$1.6533585.8
$$-$$Cl1.6283374.9
$$-$$CF$$_3$$1.6193294.2

Aromatic substituents improve thermal stability ($$T{\text{dec}} > 400^\circ\text{C}$$) but reduce solubility in nonpolar solvents, whereas alkyl chains enhance miscibility with polyolefins [2]. Compatibility with epoxy resins requires polar groups (e.g., $$-$$OH, $$-$$NH$$2$$), achievable via post-functionalization of halogenated derivatives [3].

Design Strategies for Targeted Functional Groups

Strategic design of octamethylsilsesquioxane derivatives involves balancing stoichiometric control, catalyst selection, and reaction kinetics. For cross-metathesis, sequential addition of styrenes in a one-pot procedure enables statistical substitution ($$n = 5–7$$) with $$>99\%$$ conversion [1]. MALDI-TOF analysis confirms product distributions (e.g., 23:40:26:9:2 for $$(\text{MeC}6\text{H}4\text{CH}=\text{CH}-\text{SiMe}2-\text{O})8−n(\text{PhCH}=\text{CH}-\text{SiMe}2-\text{O})n\text{Si}8\text{O}{12}$$) [1].

Plasma functionalization offers a solvent-free alternative, introducing oxygen-containing groups ($$-$$OH, $$-$$COOH) via low-pressure oxygen plasma. Stirring during plasma treatment ensures uniform functionalization without cage degradation [3].

Table 3: Plasma Parameters for Surface Functionalization

Plasma ModePower (W)Treatment Time (min)Functional Groups Introduced
Continuous Wave10030$$-$$OH (dominant)
Pulsed5060$$-$$COOH, $$-$$OH

Wikipedia

Octamethylsilsesquioxane

General Manufacturing Information

Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octamethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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